![molecular formula C6H4IN3O B11856096 4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)

4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

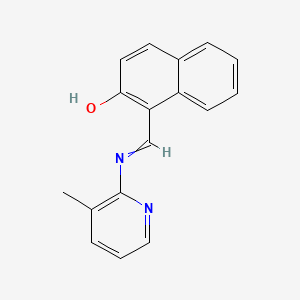

4-Iodo-1H-pirazolo[3,4-b]piridin-3-ol es un compuesto heterocíclico que pertenece a la familia de las pirazolopiridinas. Estos compuestos se caracterizan por un sistema de anillos fusionados que consiste en un anillo de pirazol y un anillo de piridina. La presencia de un átomo de yodo en la posición 4 y un grupo hidroxilo en la posición 3 del anillo de pirazol hace que este compuesto sea único y de gran interés en diversos campos de la investigación científica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-Iodo-1H-pirazolo[3,4-b]piridin-3-ol típicamente implica la yodación de un andamiaje de pirazolopiridina preformado. Un método común incluye la reacción de 5-bromo-1H-pirazolo[3,4-b]piridina con N-yodosuccinimida (NIS) para introducir el átomo de yodo en la posición 4 . La reacción se lleva a cabo generalmente en un disolvente orgánico como acetonitrilo a temperatura ambiente. El grupo hidroxilo en la posición 3 se puede introducir mediante reacciones de hidrólisis posteriores.

Métodos de Producción Industrial

La producción industrial de 4-Iodo-1H-pirazolo[3,4-b]piridin-3-ol puede implicar procesos de yodación a gran escala utilizando reactivos y condiciones similares a las descritas anteriormente. La escalabilidad de la reacción y la disponibilidad de materiales de partida son factores cruciales en la síntesis industrial de este compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

4-Iodo-1H-pirazolo[3,4-b]piridin-3-ol puede sufrir diversas reacciones químicas, entre ellas:

Reacciones de Sustitución: El átomo de yodo en la posición 4 se puede sustituir con otros nucleófilos como aminas o tioles.

Reacciones de Oxidación y Reducción: El grupo hidroxilo en la posición 3 se puede oxidar para formar un grupo carbonilo o reducir para formar un grupo metileno.

Reacciones de Acoplamiento: El compuesto puede participar en reacciones de acoplamiento cruzado como las reacciones de Suzuki o Heck para formar estructuras más complejas.

Reactivos y Condiciones Comunes

Sustitución Nucleofílica: Reactivos como azida de sodio o tiocianato de potasio en disolventes polares.

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varias pirazolopiridinas sustituidas, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales del compuesto .

Aplicaciones Científicas De Investigación

4-Iodo-1H-pirazolo[3,4-b]piridin-3-ol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.

Medicina: Se está explorando su potencial terapéutico en el tratamiento de diversos cánceres y otras enfermedades.

Industria: Se utiliza en el desarrollo de nuevos materiales y productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de 4-Iodo-1H-pirazolo[3,4-b]piridin-3-ol implica su interacción con dianas moleculares específicas, como las quinasas. Por ejemplo, puede inhibir la actividad de las quinasas receptoras de tropomiosina al unirse a sus sitios activos, bloqueando así las vías de señalización descendentes que promueven la proliferación y supervivencia celular . Esta inhibición puede conducir al arresto del ciclo celular y la apoptosis en las células cancerosas.

Comparación Con Compuestos Similares

4-Iodo-1H-pirazolo[3,4-b]piridin-3-ol se puede comparar con otros derivados de pirazolopiridina, como:

3-Iodo-1H-pirazolo[3,4-d]pirimidin-4-amina: Similar en estructura pero con un anillo de pirimidina en lugar de un anillo de piridina.

1H-pirazolo[3,4-b]piridina: Carece de los sustituyentes de yodo e hidroxilo, lo que lo hace menos reactivo en ciertas reacciones químicas.

1H-pirazolo[3,4-c]piridina: Patrón de fusión diferente de los anillos de pirazol y piridina.

La singularidad de 4-Iodo-1H-pirazolo[3,4-b]piridin-3-ol radica en su patrón de sustitución específico, que confiere una reactividad química y actividad biológica distintas en comparación con sus análogos .

Propiedades

Fórmula molecular |

C6H4IN3O |

|---|---|

Peso molecular |

261.02 g/mol |

Nombre IUPAC |

4-iodo-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |

InChI |

InChI=1S/C6H4IN3O/c7-3-1-2-8-5-4(3)6(11)10-9-5/h1-2H,(H2,8,9,10,11) |

Clave InChI |

DNPXAENNKYFVNV-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C2C(=C1I)C(=O)NN2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.